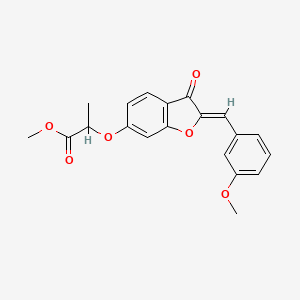

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Descripción

The compound “(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a benzofuran derivative featuring a Z-configured benzylidene moiety at the 2-position of the dihydrobenzofuran core. The 3-methoxy substitution on the benzylidene group enhances electron-donating properties, while the methyl ester of propanoic acid at the 6-position contributes to its lipophilicity.

Propiedades

IUPAC Name |

methyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(20(22)24-3)25-15-7-8-16-17(11-15)26-18(19(16)21)10-13-5-4-6-14(9-13)23-2/h4-12H,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJIPGORXHHPMD-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and sometimes catalysts to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product. Advanced purification techniques, such as chromatography or crystallization, would be employed to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous conditions to prevent unwanted side reactions.

Substitution: : Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the specific substitution pattern desired. Common reagents include halides, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has several scientific research applications, including:

Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

Industry: : Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition, receptor binding, or gene expression regulation. The exact mechanism may vary depending on the specific application and biological system involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives, differing primarily in substituents on the benzylidene group and ester functionalities. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Note: XLogP3 values marked with () are estimated based on structural analogs.

Key Findings :

This substitution is associated with balanced lipophilicity (estimated XLogP3 ~4.2) . 5-Bromo-2-methoxy: Bromine introduces steric bulk and electron-withdrawing effects, increasing molecular weight (433.25 g/mol) and lipophilicity (XLogP3 ~4.8). This may enhance membrane permeability but reduce solubility . 3-Fluoro: The smaller fluorine atom decreases lipophilicity (XLogP3 ~3.5) and may improve metabolic stability due to reduced steric hindrance .

Ester Group Variations: Methyl Propanoate (Target): The methyl ester enhances lipophilicity compared to the propanoate analog (XLogP3 3.8 vs. ~4.2), which may influence bioavailability and binding to hydrophobic targets.

Synthetic Considerations :

- The synthesis of such compounds typically involves condensation reactions between substituted benzaldehydes and dihydrobenzofuran precursors, followed by esterification (e.g., using PTSA or PPA catalysts as described in heterocyclic syntheses) . Modifications to the benzylidene or ester groups require tailored reaction conditions to maintain Z-configurational integrity.

Actividad Biológica

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound belonging to the class of benzofurans. Its unique structural features, including a methoxybenzylidene substituent and an ester functional group, suggest potential for diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 354.358 g/mol. The presence of multiple functional groups indicates that it may interact with various biological targets, leading to pharmacological effects.

Pharmacological Properties

Research indicates that compounds with a benzofuran moiety often exhibit significant biological activities, including:

- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Anti-inflammatory Effects : The benzofuran derivatives are known for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

Cytotoxicity Studies

A study on related benzofuran compounds showed promising results against various cancer cell lines. For instance, compounds containing similar structural motifs exhibited high cytotoxicity against HeLa cells (cervical adenocarcinoma) while showing low toxicity towards normal liver cells . This selectivity is critical for developing effective cancer therapies.

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets within the cell. Preliminary studies suggest that such interactions may modulate metabolic pathways and influence cell signaling mechanisms .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving:

- Refluxing in Solvents : Utilizing solvents like ethanol or methanol under controlled temperature and pH conditions.

- Purification Techniques : Employing recrystallization or chromatography to isolate the final product with high purity .

Comparative Analysis

To understand the potential of this compound better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran | Contains a benzofuran ring | Antioxidant, anti-inflammatory |

| 3-Methoxyflavone | Flavonoid structure with methoxy group | Antimicrobial, anticancer |

| Coumarin Derivatives | Similar aromatic systems | Anticoagulant, antimicrobial |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

- Methodological Answer : The synthesis typically involves a cascade [3,3]-sigmatropic rearrangement and aromatization strategy. Key steps include:

-

Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to deprotonate phenolic intermediates .

-

Reagent Optimization : Use of benzyloxy-protected intermediates (e.g., 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol) to stabilize reactive sites during coupling .

-

Temperature Control : Reactions performed at 0°C to room temperature to minimize side reactions .

-

Work-Up : Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) .

- Data Table :

Q. Which spectroscopic methods are most effective for confirming the Z-configuration and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key signals include methoxy protons (δ ~3.8 ppm), benzylidene protons (δ ~6.5–7.5 ppm), and dihydrobenzofuran protons (δ ~5.5–6.0 ppm). Coupling constants (J) > 12 Hz for Z-configuration olefinic protons .

- ¹³C NMR : Carbonyl groups (δ ~170–180 ppm) and aromatic carbons confirm substitution patterns .

- X-ray Crystallography : Resolves stereochemistry and validates Z-configuration via bond angles and torsion angles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., THF) .

- Personal Protective Equipment (PPE) : Chemical safety goggles, nitrile gloves, and flame-resistant lab coats .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can reaction yields be improved during the [3,3]-sigmatropic rearrangement step?

- Methodological Answer :

-

Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate rearrangement .

-

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus THF to stabilize transition states .

-

Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate conversion .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Incubate in 0.1M HCl (aq.) at 25°C for 24h; monitor degradation via TLC (silica, CH₂Cl₂/MeOH 9:1) .

- Basic Conditions : Expose to 0.1M NaOH (aq.); observe hydrolysis of ester groups via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .

- Oxidative Stability : Treat with H₂O₂ (3%); analyze by LC-MS for sulfone/sulfoxide byproducts .

Q. What strategies resolve contradictory NMR data for diastereomeric mixtures of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column (hexane/isopropanol 85:15) to separate enantiomers .

- Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to detect coalescence of diastereomer signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16) .

Q. How can the compound’s bioactivity be correlated with its electronic and steric properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.